Evacetrapib

Overview

Description

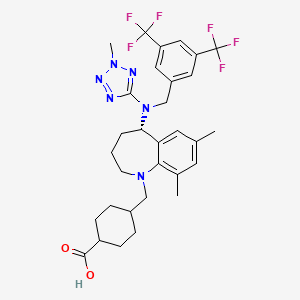

Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure .

Synthesis Analysis

Evacetrapib has been shown to cross the blood-brain barrier and is detectable in brain tissue 0.5 hours after a 40 mg/kg intravenous injection in a non-linear function . It has been suggested that evacetrapib may be a good candidate to treat CETP-mediated cholesterol dysregulation in Alzheimer’s disease .Molecular Structure Analysis

The molecular weight of Evacetrapib is 638.659 g/mol and its molecular formula is C31H36F6N6O2 .Chemical Reactions Analysis

Evacetrapib inhibits all of the major CYPs, with inhibition constants (Ki) ranging from 0.57μM(CYP2C9) to 7.6μM(CYP2C19) .Physical And Chemical Properties Analysis

Evacetrapib is a small molecule with a molecular weight of 638.659 and a chemical formula of C31H36F6N6O2 .Scientific Research Applications

Cardiovascular Outcomes in High-Risk Vascular Disease

Evacetrapib has been studied for its effects on cardiovascular outcomes in patients with high-risk vascular disease . The cholesteryl ester transfer protein inhibitor evacetrapib substantially raises the high-density lipoprotein (HDL) cholesterol level, reduces the low-density lipoprotein (LDL) cholesterol level, and enhances cellular cholesterol efflux capacity . In a multicenter, randomized, double-blind, placebo-controlled phase 3 trial, 12,092 patients with at least one of the following conditions were enrolled: an acute coronary syndrome within the previous 30 to 365 days, cerebrovascular atherosclerotic disease, peripheral vascular arterial disease, or diabetes mellitus with coronary artery disease .

Reduction of LDL Cholesterol Levels

Evacetrapib has been shown to reduce LDL cholesterol levels. In a study, a 31.1% decrease in the mean LDL cholesterol level was observed with evacetrapib versus a 6.0% increase with placebo .

Increase of HDL Cholesterol Levels

Evacetrapib has been found to increase HDL cholesterol levels. In the same study, a 133.2% increase in the mean HDL cholesterol level was seen with evacetrapib versus a 1.6% increase with placebo .

Enhancing Cellular Cholesterol Efflux Capacity

Evacetrapib enhances cellular cholesterol efflux capacity . This means it helps cells remove cholesterol, which can be beneficial in managing cholesterol levels and reducing the risk of cardiovascular diseases.

Treatment of Diabetes Mellitus

Evacetrapib has been evaluated for its impact on patients with diabetes mellitus . In a subset of 8236 patients with diabetes mellitus enrolled in a trial, evacetrapib resulted in a 131% mean increase in HDL levels and a 32% mean decrease in LDL at 3 months that was sustained during the course of the trial .

Reduction of Hemoglobin A1c Levels

In patients with diabetes mellitus, hemoglobin A1c (HbA1c) levels were lower with evacetrapib than placebo (7.08% vs 7.15%, p=0.023) . This suggests that evacetrapib may have a potential role in managing blood sugar levels in patients with diabetes.

Mechanism of Action

Target of Action

Evacetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) particles to apolipoprotein B (apoB)-containing particles, as well as the transfer of triglycerides from apoB-containing particles to HDL particles .

Mode of Action

Evacetrapib acts as a potent and selective inhibitor of CETP . By inhibiting CETP, evacetrapib disrupts the normal lipid exchange process in the circulation . This results in HDL particles containing greater amounts of cholesterol, and LDL particles containing lesser amounts of cholesterol . The overall effect is an increase in circulating levels of HDL cholesterol and a decrease in LDL cholesterol .

Biochemical Pathways

The inhibition of CETP by evacetrapib affects the lipid metabolism pathway . It disrupts the normal transfer of cholesteryl esters and triglycerides between HDL and LDL particles . This leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Pharmacokinetics

Evacetrapib is steadily absorbed and its principal route of excretion is in the feces . It has been shown that evacetrapib can cross the blood-brain barrier and is detectable in brain tissue . When coadministered with strong CYP3A or CYP2C8 inhibitors, evacetrapib showed a modest increase in exposure and a robust clinical safety profile .

Result of Action

The molecular and cellular effects of evacetrapib’s action include a significant increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This alteration in lipid profiles is associated with a reduced risk of atherosclerotic cardiovascular disease (ASCVD) .

Action Environment

The efficacy and stability of evacetrapib can be influenced by various environmental factors. For instance, the presence of other drugs, particularly strong CYP3A or CYP2C8 inhibitors, can affect the pharmacokinetics of evacetrapib . Additionally, evacetrapib’s ability to cross the blood-brain barrier suggests that it may also be influenced by factors within the central nervous system .

Safety and Hazards

properties

IUPAC Name |

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIUGIVXARLYHP-UXNJHFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186486-62-3 | |

| Record name | Evacetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Evacetrapib?

A: Evacetrapib is a potent and selective inhibitor of CETP. [, , , ] CETP normally facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as low-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib disrupts this exchange, leading to increased HDL cholesterol (HDL-C) and decreased LDL cholesterol (LDL-C) levels. [, , ]

Q2: How does Evacetrapib's mechanism differ from other CETP inhibitors?

A: While Evacetrapib shares the CETP inhibition mechanism with other drugs in its class like Torcetrapib, Dalcetrapib, and Anacetrapib, it distinguishes itself by its potency and selectivity. [] Notably, unlike Torcetrapib, Evacetrapib doesn’t appear to induce aldosterone biosynthesis, avoiding the associated risk of blood pressure elevation. [, ]

Q3: What are the downstream effects of Evacetrapib's CETP inhibition on lipid profiles?

A: Evacetrapib demonstrates a dose-dependent impact on HDL-C and LDL-C. [, , , ] Studies show significant increases in HDL-C, reaching up to 128%, coupled with reductions in LDL-C of up to 35% compared to placebo. []

Q4: Does Evacetrapib affect triglyceride levels?

A: Research indicates that Evacetrapib does not significantly impact triglyceride concentrations. [] This contrasts with some other CETP inhibitors and highlights a specific influence on cholesterol metabolism.

Q5: Does Evacetrapib affect cholesterol efflux capacity?

A: Studies show that Evacetrapib, both alone and in combination with statins, increased global cholesterol efflux capacity. [] This suggests a potential beneficial effect on reverse cholesterol transport.

Q6: What is the absolute bioavailability of Evacetrapib?

A: A study utilizing a novel approach with a [13C8]-evacetrapib tracer determined the absolute bioavailability of orally administered Evacetrapib to be 44.8% for AUC(0-∞) and 44.3% for AUC(0-tlast). []

Q7: How does food intake affect the pharmacokinetics of Evacetrapib?

A: Administering Evacetrapib with a high-fat meal was found to increase its mean exposure at steady state by 44% compared to administration in a fasted state. [] This suggests a need to consider food intake in study designs and potential dosing recommendations.

Q8: Does Evacetrapib exhibit accumulation during long-term treatment?

A: Based on population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, Evacetrapib is not expected to significantly accumulate in the body during long-term treatment, unlike Anacetrapib. []

Q9: How is Evacetrapib metabolized?

A: In vitro and in vivo studies indicate that Evacetrapib is primarily metabolized by the cytochrome P450 enzyme CYP3A. Although CYP2C8 also contributes to its metabolism in vitro, clinical studies confirmed a minimal impact of CYP2C8 inhibition on Evacetrapib pharmacokinetics. [, ]

Q10: What is the primary route of Evacetrapib elimination?

A: Following a single oral dose of 14C-evacetrapib in healthy subjects, the majority of the dose (93.1%) was recovered in feces, indicating fecal excretion as the primary route of elimination. []

Q11: Does Evacetrapib have any effect on the QT interval?

A: A thorough QT/QTc study conducted on healthy participants showed that even at supratherapeutic doses, Evacetrapib did not prolong the QT interval. [] This suggests a low risk of cardiotoxicity related to QT prolongation.

Q12: What were the primary outcomes of the ACCELERATE trial?

A: The ACCELERATE trial, a large-scale phase 3 clinical trial, investigated the efficacy of Evacetrapib in reducing cardiovascular events in high-risk patients. Despite favorable effects on lipid biomarkers, the trial was terminated early due to a lack of efficacy in reducing the primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina. []

Q13: What is the current status of Evacetrapib development?

A: Following the results of the ACCELERATE trial, Evacetrapib is no longer under development as a cardiovascular therapeutic agent. [, , ]

Q14: What is the safety profile of Evacetrapib?

A: Short-term clinical trials indicated a favorable safety profile for Evacetrapib with no significant differences in adverse events compared to placebo. [, , , ]

Q15: Did Evacetrapib exhibit any off-target effects like Torcetrapib?

A: Unlike Torcetrapib, which demonstrated off-target effects leading to increased aldosterone levels and hypertension, Evacetrapib did not exhibit such effects in preclinical and clinical studies. [, , , ]

Q16: Despite promising effects on lipid profiles, why did Evacetrapib fail to show clinical benefit in reducing cardiovascular events?

A: This remains a subject of ongoing research. Potential explanations include the complex nature of HDL functionality, where simply increasing HDL-C levels might not translate into clinical benefit. [, , , ] Other factors, such as potential off-target effects not yet identified or insufficient understanding of CETP's role in atherogenesis, could also contribute to the lack of clinical efficacy.

Q17: Could there be specific patient populations who might benefit from Evacetrapib treatment?

A: While the overall results of large-scale clinical trials were neutral, there might be specific subgroups, such as patients with elevated lipoprotein(a) and inflammation, who could potentially benefit from Evacetrapib treatment. [] Further research with a specific focus on these subgroups is needed to explore these possibilities.

Q18: Can the knowledge gained from Evacetrapib research inform the development of future lipid-modifying therapies?

A: Yes, understanding the successes and limitations of Evacetrapib can provide valuable insights for future drug development in the cardiovascular field. [, ] This includes exploring new drug targets, refining drug design to enhance selectivity and minimize off-target effects, and identifying patient populations most likely to benefit from specific interventions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)